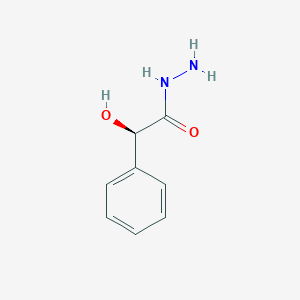

(R)-2-Hydroxy-2-phenylacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxy-2-phenylacetohydrazide (CAS: 2443-66-5) is a chiral hydrazide derivative derived from mandelic acid. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Structurally, it features a phenyl group attached to a hydroxy-substituted carbon, which is further linked to a hydrazide moiety (C=O-NH-NH₂). This compound is synthesized via condensation reactions between mandelic acid derivatives and hydrazine, often under reflux conditions in solvents like methanol or ethanol .

Key properties include:

Q & A

Q. Basic: What are the key steps and reaction conditions for synthesizing (R)-2-Hydroxy-2-phenylacetohydrazide with high enantiomeric purity?

Answer:

The synthesis of this compound involves a multi-step process requiring precise control of stereochemistry. A common approach includes:

- Step 1 : Condensation of 2-phenylacetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone .

- Step 2 : Enantioselective introduction of the hydroxyl group via asymmetric catalysis. For example, using chiral ligands (e.g., (R)-BINOL) or enzymes to ensure retention of the (R)-configuration .

- Critical Conditions :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .

Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .

- Infrared Spectroscopy (IR) : Bands at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 3200 cm⁻¹ (O-H) .

- Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Advanced: How can researchers evaluate the COX-2 inhibitory activity of this compound derivatives?

Answer:

COX-2 inhibition studies involve:

- Enzymatic Assays :

- Cellular Assays :

- Computational Docking :

Q. Advanced: What structural modifications enhance the solubility and bioavailability of this compound derivatives?

Answer:

Strategies include:

- Hydroxyl Group Functionalization :

- Introduce polar groups (e.g., sulfonamide or carboxylate) to improve water solubility. A derivative with a 4-(benzyloxy)phenyl group showed 3× higher solubility than the parent compound .

- Prodrug Design :

- Co-crystallization :

- Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .

Q. Advanced: How do reaction conditions influence the stereochemical outcome during the synthesis of this compound?

Answer:

- Catalyst Choice :

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (R)-configuration.

- Temperature Control :

- Lower temperatures (0–5°C) reduce racemization during hydroxylation .

- Additives :

Q. Advanced: What computational methods are used to predict the bioactivity of this compound derivatives?

Answer:

- 3D-QSAR Modeling :

- Molecular Dynamics (MD) Simulations :

- ADMET Prediction :

Q. Advanced: How can researchers resolve conflicting data on the biological activity of this compound analogs?

Answer:

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets. For instance, 2-(2-chlorophenyl)acetohydrazide shows antitubercular activity due to improved target affinity .

- Bulky substituents (e.g., biphenyl in 2-(4-phenylphenyl)acetohydrazide ) reduce solubility but improve enzyme inhibition via steric effects .

Chirality: The R-configuration in this compound provides enantioselectivity absent in non-chiral analogues like 2-hydroxy-N-(4-fluorobenzoyl)benzohydrazide .

Hydrazone vs. Hydrazide :

Hydrazone derivatives (e.g., 2-(3-allyl-2-hydroxybenzylidene)hydrazinylacetamide ) exhibit enhanced antioxidant activity due to conjugated imine bonds, which stabilize free radicals .

Solubility and Formulation Challenges

- This compound requires DMSO or methanol for dissolution, with stock solutions prone to precipitation upon freezing .

- Chlorinated derivatives (e.g., 2-(2-chlorophenyl)acetohydrazide ) show lower aqueous solubility due to hydrophobic Cl substituents .

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGUGVETHVGTL-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.